Sulfanilic acid, N-(amidinoamidino)-

説明

Sulfanilic acid, N-(amidinoamidino)- is a useful research compound. Its molecular formula is C8H11N5O3S and its molecular weight is 257.27 g/mol. The purity is usually 95%.

The exact mass of the compound Sulfanilic acid, N-(amidinoamidino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sulfanilic acid, N-(amidinoamidino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfanilic acid, N-(amidinoamidino)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Sulfanilic acid, N-(amidinoamidino)- (CAS No. 6405-80-7), is a derivative of sulfanilic acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

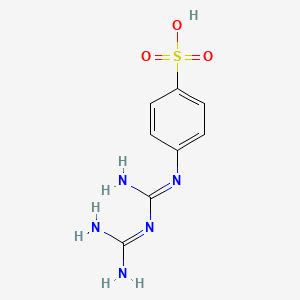

Chemical Structure and Properties

Sulfanilic acid, N-(amidinoamidino)- is characterized by its sulfonamide group, which is known for its role in various biological activities. Its structure allows it to interact with biological systems in unique ways, particularly in enzyme inhibition and antimicrobial activity.

The biological activity of sulfanilic acid derivatives often involves their interaction with specific enzymes or receptors. For instance, sulfanilic acid has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition can lead to antimicrobial effects, although the parent compound exhibits limited antibacterial activity due to poor membrane permeability .

Key Mechanisms:

- Enzyme Inhibition: Sulfanilic acid acts as a competitive inhibitor for enzymes involved in metabolic pathways.

- Antimicrobial Activity: While sulfanilic acid itself has weak antibacterial properties, its derivatives can enhance efficacy through improved cellular uptake .

Antimicrobial Properties

Research indicates that sulfanilic acid derivatives exhibit varying degrees of antimicrobial activity. For example:

- In vitro Studies: A derivative linked to glycine residues demonstrated enhanced potency against Escherichia coli, being 207 times more effective than sulfanilic acid itself .

- Minimum Inhibitory Concentration (MIC): Studies suggest that modifications to the sulfanilic acid structure can significantly improve its MIC against various bacterial strains.

Toxicity and Safety Profile

Sulfanilic acid has been assessed for toxicity and is generally regarded as having low acute toxicity. Studies involving oral and dermal exposure in animal models indicate no significant adverse effects at high doses (LD50 > 2000 mg/kg) .

Comparative Analysis

The effectiveness of sulfanilic acid and its derivatives can be compared through various parameters:

| Compound Type | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| Sulfanilic Acid | Low | Low | Weak dihydropteroate synthase inhibitor |

| Sulfanilic Acid Derivative (e.g., linked to glycine) | High | Low | Enhanced permeability and enzyme inhibition |

Case Studies

-

Portage Transport Study :

This study investigated the use of portage transport techniques to enhance the delivery of sulfanilic acid derivatives across bacterial membranes. The results showed that certain di- and tripeptide conjugates exhibited significantly improved antibacterial activity compared to the parent compound . -

Sulfamate Derivatives :

Research on sulfamate derivatives derived from sulfanilic acid highlighted their potential as carbonic anhydrase inhibitors. These compounds demonstrated moderate to strong inhibitory effects on carbonic anhydrases, suggesting a broader therapeutic application beyond antimicrobial activity .

科学的研究の応用

Antimicrobial Properties

Research indicates that sulfanilic acid derivatives exhibit varying degrees of antimicrobial activity. Notable findings include:

- In Vitro Studies : A derivative linked to glycine residues demonstrated enhanced potency against Escherichia coli, being 207 times more effective than sulfanilic acid itself.

- Minimum Inhibitory Concentration (MIC) : Structural modifications can significantly improve MIC against various bacterial strains.

Toxicity and Safety Profile

Sulfanilic acid is generally regarded as having low acute toxicity. Studies involving oral and dermal exposure in animal models indicate no significant adverse effects at high doses (LD50 > 2000 mg/kg).

Comparative Analysis of Sulfanilic Acid Derivatives

| Compound Type | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| Sulfanilic Acid | Low | Low | Weak dihydropteroate synthase inhibitor |

| Sulfanilic Acid Derivative (e.g., linked to glycine) | High | Low | Enhanced permeability and enzyme inhibition |

Portage Transport Study

This study investigated the use of portage transport techniques to enhance the delivery of sulfanilic acid derivatives across bacterial membranes. Results showed that certain di- and tripeptide conjugates exhibited significantly improved antibacterial activity compared to the parent compound.

Sulfamate Derivatives Research

Research on sulfamate derivatives derived from sulfanilic acid highlighted their potential as carbonic anhydrase inhibitors. These compounds demonstrated moderate to strong inhibitory effects on carbonic anhydrases, suggesting broader therapeutic applications beyond antimicrobial activity.

特性

IUPAC Name |

4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURZSIQUBHOHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960204 | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6405-80-7, 39604-29-0 | |

| Record name | Sulfanilic acid, N-(amidinoamidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylbiguanide-p-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Amidinoamidino)sulfanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。